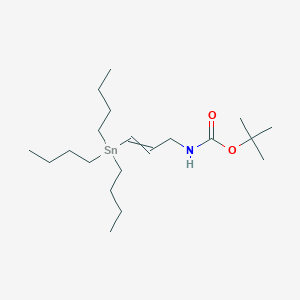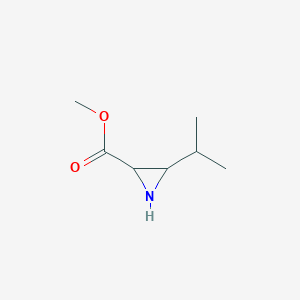
Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate typically involves the reaction of a suitable aziridine precursor with an esterifying agent. One common method is the cyclization of an appropriate amino alcohol with a carboxylate ester under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of the aziridine precursor, followed by its esterification under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the aziridine ring under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and chiral properties are advantageous
作用機序
The mechanism of action of Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The strained aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target molecules. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
- Methyl (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal
- Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate
Uniqueness
Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate is unique due to its chiral aziridine structure, which imparts high reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and as a precursor to various biologically active molecules .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
methyl 3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-6(8-5)7(9)10-3/h4-6,8H,1-3H3 |
InChIキー |
ZKGABHCIFYNNAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


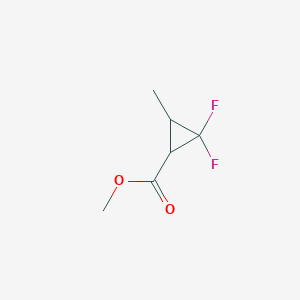
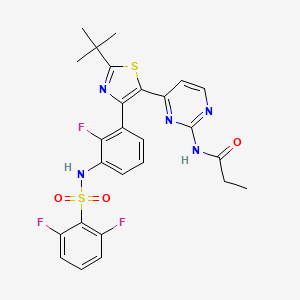
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14780858.png)
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methoxy-phenoxy]acetic acid](/img/structure/B14780859.png)
![(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14780860.png)
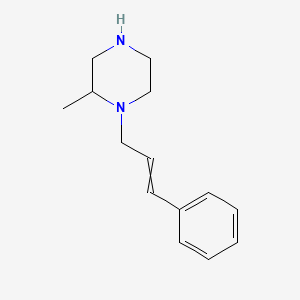
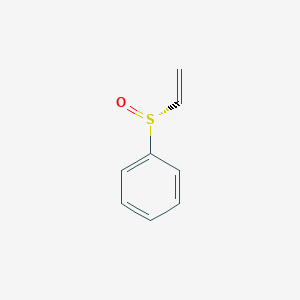
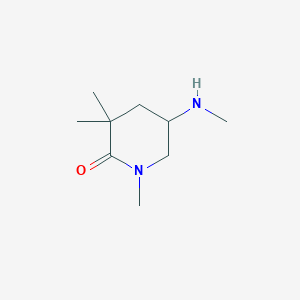

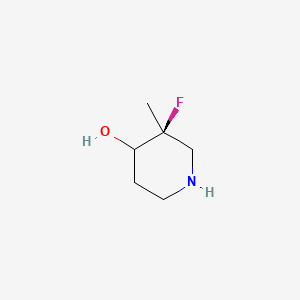
![Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14780905.png)
![1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
